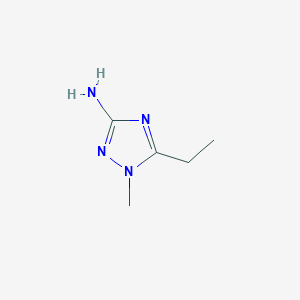

5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDFRMHLJGECEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501258 | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90708-10-4 | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethyl 1 Methyl 1h 1,2,4 Triazol 3 Amine and Analogous Structures

Classical Synthetic Routes to 1,2,4-Triazol-3-amines

Traditional methods for synthesizing the 1,2,4-triazol-3-amine scaffold have been well-established for over a century and remain fundamental in heterocyclic chemistry. These routes typically rely on cyclocondensation reactions of key building blocks.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the formation of the 1,2,4-triazole (B32235) ring. These methods involve the joining of two or more molecules to form the heterocyclic ring with the elimination of a small molecule, such as water or ammonia.

One of the most direct and widely used methods for synthesizing 3-amino-5-substituted-1,2,4-triazoles is the reaction between aminoguanidine (B1677879) and a carboxylic acid or its derivatives (e.g., esters, acid chlorides). To synthesize a precursor to the target compound, specifically 3-amino-5-ethyl-1,2,4-triazole, propanoic acid is used as the source for the C-5 ethyl group.

The reaction proceeds via the initial formation of an N-acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization upon heating, often under acidic or basic conditions, to yield the triazole ring. A modern improvement on this classical method utilizes microwave irradiation to significantly reduce reaction times and improve yields. For instance, the synthesis of 3-amino-5-ethyl-1,2,4-triazole has been achieved in high yield by reacting aminoguanidine bicarbonate with propanoic acid under microwave conditions. mdpi.com

To obtain the target compound, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine, this strategy could be adapted in one of two ways:

Starting with a methylated precursor: Employing an N-methylated aminoguanidine derivative in the initial condensation with propanoic acid would directly install the methyl group at a nitrogen atom. The regioselectivity of the cyclization would determine the final position (N-1, N-2, or N-4) of the methyl group.

Post-synthesis alkylation: The synthesized 3-amino-5-ethyl-1,2,4-triazole could be subjected to a subsequent methylation reaction using an alkylating agent like methyl iodide. This approach, however, can lead to a mixture of N-1, N-2, and N-4 methylated isomers, requiring separation and characterization to isolate the desired N-1 product. bohrium.com

Table 1: Examples of 3-Amino-5-substituted-1,2,4-triazole Synthesis via Aminoguanidine

| C-5 Substituent | Carboxylic Acid | Conditions | Product | Yield (%) |

| Ethyl | Propanoic Acid | Microwave, HCl | 3-Amino-5-ethyl-1,2,4-triazole | 86 |

| iso-Butyl | Isovaleric Acid | Microwave, HCl | 3-Amino-5-iso-butyl-1,2,4-triazole | 76 |

| Phenyl | Benzoic Acid | Microwave, HCl, i-PrOH | 3-Amino-5-phenyl-1,2,4-triazole | 81 |

Data sourced from a study on microwave-assisted synthesis. mdpi.com

The Pellizzari reaction , first reported in 1911, involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole. mdpi.com While this method is effective for producing 3,5-disubstituted triazoles, its application to 3-aminotriazoles is less direct and can suffer from low yields and the need for high temperatures. mdpi.com Modifications using microwave irradiation have been shown to improve reaction times and yields. mdpi.com

The Einhorn-Brunner reaction is a more versatile method that involves the condensation of an imide with an alkyl or aryl hydrazine (B178648) in the presence of a weak acid. mdpi.com This reaction can produce an isomeric mixture of 1,2,4-triazoles. mdpi.com A key advantage of this method for the synthesis of N-substituted triazoles is the use of a substituted hydrazine. For the synthesis of this compound, one could envision a pathway starting with methylhydrazine and a suitable diacylamine precursor that would provide the ethyl and amino functionalities. The regioselectivity of the reaction, which can be influenced by the acidity of the acyl groups on the imide, is a critical factor in obtaining the desired isomer. mdpi.com

Reactions via Thiosemicarbazide (B42300) and Hydrazide Intermediates

Thiosemicarbazides are versatile intermediates for the synthesis of 1,2,4-triazole-3-thiones, which can then be converted to 3-amino-1,2,4-triazoles. The general route involves the acylation of thiosemicarbazide with a carboxylic acid derivative (like propionyl chloride) to form an acylthiosemicarbazide. This intermediate undergoes intramolecular cyclization in the presence of a base (e.g., sodium hydroxide) to yield a 4-allyl-5-substituted-4H-1,2,4-triazole-3-thiol. researchgate.net

The resulting triazole-thiol can be further modified. For example, the thiol group can be removed or converted to an amino group through various chemical transformations. To introduce the N-1 methyl group, a 4-methylthiosemicarbazide (B147232) could be used as the starting material, or N-alkylation could be performed on the resulting triazole ring. researchgate.netresearchgate.net This pathway offers a high degree of flexibility for introducing various substituents onto the triazole core.

Table 2: Synthesis of 1,2,4-Triazole-3-thiols from Thiosemicarbazide Derivatives

| Acylating Agent | Thiosemicarbazide | Product |

| Picolinoyl hydrazide | Allyl isothiocyanate | 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol |

| Isonicotinoyl hydrazide | Allyl isothiocyanate | 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |

| Substituted hydrazides | Alkyl/aryl isothiocyanates | 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones |

Data compiled from studies on triazole synthesis from thiosemicarbazides. researchgate.netfrontiersin.org

Hydrazone-Based Cyclization Strategies

Hydrazones are valuable precursors for synthesizing 1,2,4-triazoles due to their reactive nitrogen atoms. rsc.org Various strategies have been developed that utilize the cyclization of specifically functionalized hydrazones. One prominent method involves the oxidative cyclization of amidrazones.

For instance, a general method for producing 1,3,5-trisubstituted-1,2,4-triazoles starts with the in-situ formation of an amide from a carboxylic acid and an amidine. This intermediate then reacts with a monosubstituted hydrazine to cyclize into the triazole. organic-chemistry.org This approach offers high regioselectivity. organic-chemistry.org To target this compound, this method would require a propanoic acid derivative, an appropriate amidine to provide the 3-amino group, and methylhydrazine to install the N-1 methyl substituent.

More advanced methods involve the formal [3+2] cycloaddition of hydrazones with nitriles. This can proceed through an in-situ generated hydrazonoyl chloride intermediate, leading to a variety of multi-substituted N-alkyl-triazoles in high yields. nih.gov

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has introduced more efficient, regioselective, and environmentally benign methods for constructing 1,2,4-triazole rings. These often involve metal catalysis, multi-component reactions, or novel cyclization strategies.

Modern approaches focus on achieving high regioselectivity to avoid the formation of isomeric mixtures, which is a common challenge in classical syntheses. For example, methods for the regioselective synthesis of 1,5-disubstituted-1,2,4-triazoles have been developed using specific amidine reagents that react with hydrazine salts under mild conditions with complete regioselectivity. Copper-catalyzed three-component reactions of aryldiazonium salts, fluorinated diazo reagents, and nitriles have also been reported to produce trifluoromethylated N-aryl-1,2,4-triazoles, showcasing the power of metal catalysis in controlling regiochemistry. researchgate.net

Furthermore, catalyst-free methods are gaining prominence. A recently developed strategy involves the ring opening and intramolecular cyclization of arylidene thiazolone with an aryl or alkyl hydrazine. This approach demonstrates a broad substrate scope and can be performed on a gram scale. Such innovative strategies provide powerful tools for the efficient and controlled synthesis of complex, specifically substituted 1,2,4-triazoles like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a prominent tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced energy efficiency. nih.govrsc.org This technology is particularly effective for the synthesis of heterocyclic compounds like 1,2,4-triazoles. pnrjournal.com

Several protocols utilize microwave irradiation to accelerate the formation of the triazole ring. For instance, the cyclization of benzohydrazide (B10538) derivatives to form 1,2,4-triazole-3-thiols can be performed under microwave conditions. rjptonline.org A one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of hydrazines with amide derivatives has been completed in as little as one minute with an 85% yield, a significant improvement over the 4+ hours required by conventional heating. nih.gov Similarly, the synthesis of piperazine-azole-fluoroquinolone derivatives saw reaction times drop from 27 hours to just 30 minutes with a 96% yield under microwave irradiation. nih.gov Another approach involves a one-pot, three-component reaction of secondary amides and hydrazides, which are activated by triflic anhydride (B1165640) and then subjected to microwave-induced cyclodehydration to form 3,4,5-trisubstituted 1,2,4-triazoles. acs.org

The table below summarizes various microwave-assisted protocols for synthesizing 1,2,4-triazole derivatives, highlighting the efficiency of this method.

| Reactants/Precursors | Product Type | Reaction Time | Yield | Reference |

| Hydrazines, Amide Derivatives | 1,3,5-Trisubstituted-1,2,4-triazoles | 1 minute | 85% | nih.gov |

| Piperazine, Azole, Fluoroquinolone | 1,2,4-Triazole Derivatives | 30 minutes | 96% | nih.gov |

| Thioether Precursors | Thioether 1,2,4-triazole Derivatives | 15 minutes | 81% | nih.gov |

| Secondary Amides, Hydrazides | 3,4,5-Trisubstituted 1,2,4-triazoles | Not specified | Good | acs.org |

| Nitriles, Hydrazides | 3,5-Disubstituted 1,2,4-triazoles | Not specified | Good | scipublications.com |

Metal-Catalyzed and Metal-Free Approaches for 1,2,4-Triazole Scaffolds

The construction of the 1,2,4-triazole ring can be achieved through both metal-catalyzed and metal-free pathways, offering versatility in substrate scope and reaction conditions.

Metal-Catalyzed Approaches: Transition metals, particularly copper, play a significant role in synthesizing 1,2,4-triazoles. Copper-catalyzed methods often involve oxidative coupling reactions that form sequential N-C and N-N bonds. organic-chemistry.orgacs.org For example, a copper-catalyzed reaction of 2-aminopyridines and nitriles under an air atmosphere provides a simple, one-step synthesis of triazole derivatives. acs.org This approach is valued for its use of readily available starting materials and an inexpensive catalyst. acs.org Other copper-catalyzed systems enable the [3+2] cycloaddition of isocyanides with aryl diazonium salts, where the choice of catalyst can direct the regioselectivity of the product. isres.org Zinc(II) has also been used to catalyze the coupling of dialkylcyanamide and acyl hydrazide to produce 3-dialkylamino-1,2,4-triazoles. isres.org Silver(I) catalysis can selectively yield 1,3-disubstituted 1,2,4-triazoles from the same precursors that would yield 1,5-disubstituted isomers with a copper(II) catalyst. isres.orgfrontiersin.org

Metal-Free Approaches: Metal-free synthesis offers advantages in terms of cost, toxicity, and environmental impact. These methods often rely on the use of oxidants like iodine or operate under electrochemical conditions. isres.org A base-promoted, metal-free route has been developed for synthesizing hybrid molecules linking 1,3-diones and 1,2,4-triazoles. rsc.org Another strategy involves an I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source, to create 3-trifluoromethyl-1,2,4-triazoles. isres.org Furthermore, a three-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate provides a facile metal-free route to pharmaceutically relevant 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org Electrochemical methods can also be employed to generate 1,2,4-triazoles from aryl hydrazines and other components, avoiding the need for strong oxidants or transition-metal catalysts. organic-chemistry.orgisres.org

| Approach | Catalyst/Reagent | Reaction Type | Product Type | Reference |

| Metal-Catalyzed | Copper (Cu) | Oxidative Coupling / [3+2] Cycloaddition | 1,2,4-Triazoles / 1,5-Disubstituted 1,2,4-triazoles | acs.orgisres.org |

| Silver (Ag) | [3+2] Cycloaddition | 1,3-Disubstituted 1,2,4-triazoles | isres.orgfrontiersin.org | |

| Zinc (Zn) | Coupling/Cyclization | 3-Dialkylamino-1,2,4-triazoles | isres.org | |

| Metal-Free | Iodine (I2) / D-Glucose | Oxidative Cyclization | 3-Trifluoromethyl-1,2,4-triazoles | isres.org |

| Base (e.g., Na2CO3) | Multicomponent Reaction | 1,2,4-Triazole Hybrids | rsc.org | |

| Electrochemical | Multicomponent Reaction | 1,5-Disubstituted 1,2,4-triazoles | organic-chemistry.orgisres.org | |

| None (Thermal) | Cyclization/Condensation | 1,3,5-Trisubstituted 1,2,4-triazoles | isres.org |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like 1,2,4-triazoles from simple precursors in a single reaction vessel. This approach minimizes waste, saves time, and reduces the need for purification of intermediates.

A common three-component, one-pot method involves the coupling of amidines, carboxylic acids, and hydrazines. nih.gov The reaction typically proceeds through the initial formation of an acylamidine intermediate, which then reacts with a hydrazine and undergoes cyclization to yield the 1,3,5-trisubstituted 1,2,4-triazole. frontiersin.orgnih.gov This method is noted for its mild conditions and high regioselectivity. frontiersin.org Another example is a copper-catalyzed one-pot process using nitriles and hydroxylamine (B1172632) hydrochloride as starting materials. isres.org

Metal-free MCRs have also been developed. One such protocol involves the condensation of isothiocyanates, amidines, and hydrazines to produce fully substituted 1H-1,2,4-triazol-3-amines through a process involving C–S and C–N bond cleavage and new C–N bond formation. isres.org Base-promoted MCRs can synthesize complex hybrid scaffolds by reacting 1,3-diones, β-nitrostyrenes, and hydrazones. rsc.org These reactions highlight the power of MCRs to rapidly generate molecular diversity. acs.orgsci-hub.st

| Number of Components | Key Reactants | Catalyst/Conditions | Product | Reference |

| Three | Amidines, Carboxylic Acids, Hydrazines | HATU, DIPEA | 1,3,5-Trisubstituted 1,2,4-triazoles | frontiersin.orgnih.gov |

| Three | Isothiocyanates, Amidines, Hydrazines | Metal-free | Fully substituted 1H-1,2,4-triazol-3-amines | isres.org |

| Three | 1,3-Diones, β-Nitrostyrenes, Hydrazones | Base-promoted, Metal-free | 1,2,4-Triazole-based hybrids | rsc.org |

| Three | Trifluoroacetimidoyl chlorides, Hydrazine hydrate, TFBen | Metal-free | 3-Trifluoromethyl-1,2,4-triazoles | nih.gov |

| Two | Nitriles, Hydroxylamine hydrochloride | Copper (Cu(OAc)2) | 1,2,4-Triazole derivatives | isres.org |

Regioselective Synthesis Techniques for Triazole Derivatives

Regioselectivity is a critical aspect of 1,2,4-triazole synthesis, as the position of substituents on the heterocyclic ring dictates the molecule's properties. Various techniques have been developed to control the formation of specific isomers.

A notable example of catalyst-controlled regioselectivity is the [3+2] cycloaddition of isocyanides with aryl diazonium salts. isres.org In this reaction, using a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst directs the reaction to form 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org This dual catalytic system provides a powerful tool for accessing different triazole scaffolds from the same starting materials. isres.org

Other regioselective methods include the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with trifluoroacetonitrile, which yields 5-trifluoromethyl 1,2,4-triazoles. mdpi.com A copper-enabled three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts also demonstrates high regioselectivity, producing 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.orgisres.org Thermal cyclization of amidrazone intermediates with the aminal of an aromatic aldehyde is another method that allows for the regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. tandfonline.com

| Method | Key Reactants | Catalyst | Regioisomeric Product | Reference |

| [3+2] Cycloaddition | Isocyanides, Aryl Diazonium Salts | Silver (I) | 1,3-Disubstituted 1,2,4-triazoles | organic-chemistry.orgisres.org |

| [3+2] Cycloaddition | Isocyanides, Aryl Diazonium Salts | Copper (II) | 1,5-Disubstituted 1,2,4-triazoles | organic-chemistry.orgisres.org |

| [3+2] Annulation | 2-Diazoacetonitriles, Nitriles, Aryldiazonium Salts | Copper | 1-Aryl 5-cyano-1,2,4-triazoles | organic-chemistry.orgisres.org |

| [3+2] Cycloaddition | Nitrile Imines, Trifluoroacetonitrile | Base (Et3N) | 5-Trifluoromethyl 1,2,4-triazoles | mdpi.com |

| Thermal Cyclization | Amidrazone, Aminal of Aldehyde | Heat | 1,3,5-Trisubstituted 1,2,4-triazoles | tandfonline.com |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions such as solvent, temperature, and pressure is crucial for maximizing the yield and selectivity in the synthesis of 1,2,4-triazoles.

Temperature and Pressure Control in Triazole Synthesis

Temperature and pressure are fundamental parameters for controlling reaction kinetics and outcomes. In microwave-assisted synthesis, precise control of temperature allows for rapid heating, which can accelerate reactions and improve yields. nih.gov For example, the optimal condition for the synthesis of certain 1,2,3-thiadiazole-containing 1,2,4-triazole derivatives was found to be 90 °C for 15 minutes under microwave irradiation. nih.gov

In conventional heating, temperature also plays a critical role. The synthesis of bis(1,2,3-triazole) derivatives was found to be favored at lower temperatures (0°C), while the formation of 5-alkynyl-1,2,3-triazole was optimal at a higher temperature (60°C), demonstrating temperature-mediated selectivity. frontiersin.orgnih.gov High-pressure reaction kettles are sometimes used, as in the synthesis of 1H-1,2,4-triazole from formic ether, hydrazine hydrate, and an ammonium (B1175870) salt, where pressurizing the reactor and heating are key steps. google.com Flow synthesis provides another platform for precise temperature and pressure control. In the flow synthesis of 1,2,3-triazoles, optimal conditions were achieved at 110 °C, with the system's back-pressure regulator managing the pressure of the solvent at that temperature. rsc.org

Catalyst and Reagent Stoichiometry Optimization

The optimization of catalyst and reagent stoichiometry is a critical aspect of developing efficient synthetic routes for this compound and its analogs. Adjusting the relative amounts of catalysts, bases, oxidants, and other reagents can significantly impact reaction yield, purity, and reaction time. Research into the synthesis of various 1,2,4-triazole derivatives highlights several key areas of optimization.

Copper-catalyzed systems are frequently employed in the synthesis of 1,2,4-triazoles. isres.orgorganic-chemistry.org For instance, a catalytic system using a copper catalyst, potassium phosphate (B84403) (K3PO4) as a base, and oxygen (O2) as the oxidant has been shown to be effective for creating 1,3-disubstituted 1,2,4-triazoles from amidines and trialkylamines. isres.org In such systems, the stoichiometry of the copper catalyst and the base is crucial for achieving high yields. Similarly, copper(II) acetate (B1210297) (Cu(OAc)2) has been used as a catalyst in a one-pot process to produce 1,2,4-triazole derivatives from nitriles and hydroxylamine hydrochloride. isres.org The efficiency of these reactions is highly dependent on the catalyst loading.

The choice and amount of base can also be a determining factor. In a metal-free synthesis of 1,2,4-triazoles from aryl diazonium salts, 1,4-diazabicyclo[2.2.2]octane (DABCO) was identified as a critical weak base for the success of the reaction. isres.org The stoichiometry of the base relative to the starting materials can influence the reaction rate and the formation of byproducts.

In addition to traditional chemical catalysts, electrochemical methods offer an alternative approach where the stoichiometry of reagents is managed through controlled electrolysis. An electrochemical multicomponent reaction to synthesize 1,5-disubstituted and 1-aryl 1,2,4-triazoles utilizes ammonium acetate (NH4OAc) as a nitrogen source and alcohols as both solvents and reactants. organic-chemistry.org This method avoids the need for strong oxidants and transition-metal catalysts, with the reaction's efficiency being controlled by the electrochemical parameters. organic-chemistry.org

The following tables summarize the optimization of various catalysts and reagents in the synthesis of analogous 1,2,4-triazole structures, providing insights into the stoichiometric considerations that would be relevant for the synthesis of this compound.

Table 1: Optimization of Copper Catalysts in 1,2,4-Triazole Synthesis

| Catalyst | Base | Oxidant | Starting Materials | Product Type | Reference |

|---|---|---|---|---|---|

| [Cu] | K3PO4 | O2 | Amidines, Trialkylamines | 1,3-Disubstituted 1,2,4-triazoles | isres.org |

| Cu(OAc)2 | - | - | Nitriles, Hydroxylamine hydrochloride | 1,2,4-Triazole derivatives | isres.org |

| Cu(II) | - | Air | Not specified | 1,5-Disubstituted 1,2,4-triazoles | organic-chemistry.org |

| Phen-MCM-41-CuBr | - | Air | Nitriles, 2-Aminopyridines/Amidines | 1,2,4-Triazole derivatives | organic-chemistry.org |

Table 2: Influence of Reagent Stoichiometry in Metal-Free and Alternative Syntheses

| Key Reagent | Role | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|---|

| DABCO | Weak Base | Metal-Free Cyclization | 2-Aryl-2-isocyanate from aryl diazonium salts | 1,2,4-Triazole | isres.org |

| I2/TBHP | Oxidizing System | Metal-Free One-Pot | Diaminoazines, Benzylamines | 3,5-Disubstituted-1,2,4-triazoles | isres.org |

| Elemental Sulfur | Traceless Oxidizer | Metal-Free Oxidative Cyclization | Aliphatic amines, Trifluoroacetimidohydrazides | 5-Trifluoromethyl-1,2,4-triazoles | isres.org |

| NH4OAc | Nitrogen Source | Electrochemical | Aryl hydrazines, Paraformaldehyde, Alcohols | 1,5-Disubstituted and 1-Aryl 1,2,4-triazoles | organic-chemistry.org |

Table 3: Summary of Compounds Mentioned

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Compound |

| Potassium phosphate (K3PO4) | Base |

| Copper(II) acetate (Cu(OAc)2) | Catalyst |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Weak Base |

| Ammonium acetate (NH4OAc) | Nitrogen Source |

| tert-Butyl hydroperoxide (TBHP) | Oxidant |

| Iodine (I2) | Oxidant |

| Elemental Sulfur | Oxidant |

| Paraformaldehyde | Reactant |

| Trifluoroacetimidohydrazides | Reactant |

| Hydroxylamine hydrochloride | Reactant |

| 2-Aminopyridines | Reactant |

| Amidines | Reactant |

| Trialkylamines | Reactant |

| Nitriles | Reactant |

| Diaminoazines | Reactant |

| Benzylamines | Reactant |

| Aryl hydrazines | Reactant |

| Aliphatic amines | Reactant |

Reactivity and Functionalization of the 5 Ethyl 1 Methyl 1h 1,2,4 Triazol 3 Amine Scaffold

Derivatization at the Amine Moiety

The exocyclic amino group at the C3 position is a primary site for functionalization, readily undergoing reactions typical of primary amines.

The primary amino group of 3-amino-1,2,4-triazole derivatives can be readily acylated using various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. The reaction conditions can influence the selectivity of the acylation. For instance, studies on similar 3-amino-1,2,4-triazoles have shown that traditional diacetylation using neat acetic anhydride (B1165640) under reflux can produce a mixture of di-, mono-, and triacetylated derivatives. nih.gov However, using equivalent amounts of acetic anhydride in a solvent like dimethylformamide can achieve rapid and selective monoacetylation. nih.gov

In the case of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine, the N1 position is already occupied by a methyl group, which simplifies the potential outcomes compared to an unsubstituted 1H-1,2,4-triazole. Acylation is expected to occur primarily at the exocyclic amino group (C3-NH2) or the N4 position of the triazole ring. Reaction of methyl 5-amino-1H- nih.govresearchgate.netresearchgate.nettriazole-3-carboxylate with acetic anhydride at room temperature proceeds regioselectively to yield the N1-acetylated product. nih.gov Diacetylation requires more forcing conditions, such as boiling in neat acetic anhydride, which results in isomers acetylated at both the exocyclic amine and a ring nitrogen. nih.gov These findings suggest that controlled conditions are crucial for achieving selective acylation on the this compound scaffold.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Typical Conditions | Expected Product |

|---|---|---|

| Acetyl Chloride | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine) | N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)acetamide |

| Acetic Anhydride | DMF, room temperature | N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)acetamide (primarily) |

| Benzoyl Chloride | Schotten-Baumann conditions (e.g., NaOH(aq), DCM) | N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)benzamide |

| Neat Acetic Anhydride | Reflux | Mixture of mono- and di-acetylated products (at C3-NH and N4) |

Alkylation can occur at either the exocyclic amino group or the nucleophilic nitrogen atoms of the triazole ring. researchgate.net The outcome of alkylation reactions on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones has been shown to depend on the nature of the alkylating agent, with S-alkylation occurring with alkyl halides. mdpi.com For this compound, the N1 position is blocked. The remaining nucleophilic sites are the exocyclic C3-amino group and the N4 ring nitrogen. Direct alkylation of the exocyclic amine would lead to secondary or tertiary amines, depending on the stoichiometry of the alkylating agent. However, competition from N4-alkylation is a significant consideration, potentially leading to a mixture of products. Regioselectivity can sometimes be controlled by the choice of base, solvent, and reaction conditions.

Table 2: Potential Products of Alkylation with Methyl Iodide

| Reaction Site | Product Name | Notes |

|---|---|---|

| Exocyclic Amine (Mono-alkylation) | 5-Ethyl-1-methyl-N-methyl-1H-1,2,4-triazol-3-amine | Formation of a secondary amine. |

| Exocyclic Amine (Di-alkylation) | 5-Ethyl-1-methyl-N,N-dimethyl-1H-1,2,4-triazol-3-amine | Requires excess alkylating agent. |

| N4 Ring Nitrogen | 3-Amino-5-ethyl-1,4-dimethyl-4H-1,2,4-triazol-1-ium iodide | Formation of a quaternary triazolium salt. |

The reaction of the primary amino group of 3-amino-1,2,4-triazoles with aldehydes or ketones yields Schiff bases, also known as imines or azomethines. mwjscience.comekb.eg This condensation is typically carried out by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in a suitable solvent, such as ethanol. nih.gov Often, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the reaction. researchgate.net Schiff base formation is an equilibrium reaction, and the removal of water, for example by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄, can drive the reaction to completion. researchgate.net Aromatic aldehydes are generally used as they form more stable Schiff bases due to conjugation, compared to aliphatic aldehydes which are more prone to polymerization. dergipark.org.tr

These Schiff bases are versatile intermediates. The imine bond can be reduced to form secondary amines, or it can participate in cycloaddition reactions. Furthermore, the Schiff bases themselves have been a subject of extensive research. dergipark.org.tremanresearch.org

Table 3: Schiff Base Formation with Various Aldehydes

| Aldehyde | Reaction Conditions | Resulting Schiff Base Product |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-Benzylidene-5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine |

| 4-Chlorobenzaldehyde | Ethanol, reflux | N-(4-Chlorobenzylidene)-5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Methanol, reflux | 2-(((5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)imino)methyl)phenol |

| Furfural | Ethanol, reflux, cat. H₂SO₄ | 5-Ethyl-N-(furan-2-ylmethylene)-1-methyl-1H-1,2,4-triazol-3-amine nepjol.info |

Modifications of the Triazole Ring System

The 1,2,4-triazole (B32235) ring is an aromatic, electron-deficient heterocycle, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Due to the presence of three electronegative nitrogen atoms, the carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient (π-deficient). chemicalbook.com This makes the ring generally unreactive towards electrophilic aromatic substitution. Electrophilic attack, such as protonation and alkylation, occurs preferentially at the ring nitrogen atoms, with the N4 position being a common site for protonation. chemicalbook.com

The C5 carbon atom in this compound is attached to a proton. While direct substitution of this hydrogen is difficult, its acidity is increased by the electron-withdrawing nature of the ring. Studies have shown that the C5 proton can be exchanged for deuterium (B1214612) when stored in D₂O/NaOD solution over several days, indicating its susceptibility to deprotonation under basic conditions, which is then followed by electrophilic attack by a deuteron. nih.gov

Nucleophilic aromatic substitution on the triazole ring is more feasible but typically requires the presence of a good leaving group, such as a halogen or a nitro group, on one of the carbon atoms. researchgate.net In the absence of such a group on the parent scaffold, direct nucleophilic substitution at C5 is not a common reaction pathway.

3-Amino-1,2,4-triazoles are valuable precursors for the synthesis of fused heterocyclic systems. The exocyclic amino group at C3 and the adjacent ring nitrogen at N2 or N4 can act in concert as a binucleophilic species. This allows for annulation reactions, where a new ring is constructed onto the triazole core.

A common strategy involves the reaction with 1,3-bielectrophilic reagents. For example, condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. frontiersin.org Similarly, reactions with α,β-unsaturated carbonyl compounds can also lead to fused ring systems. These reactions provide a powerful method for expanding the molecular diversity of the triazole scaffold, leading to complex polycyclic structures with potential biological activities. rsc.orgscilit.com

Table 4: Examples of Annulation Reactions for Fused Heterocycle Synthesis

| Reagent | Reaction Type | Resulting Fused System |

|---|---|---|

| Acetylacetone (a β-diketone) | Condensation/Cyclization | 2,7-Diethyl-3,5-dimethyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine |

| Diethyl malonate | Condensation/Cyclization | 2-Ethyl-3-methyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine-5,7-dione |

| α-Haloketones followed by cyclization | Alkylation/Cyclization | Dihydro- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netemanresearch.orgthiadiazines |

| Carbon disulfide | Condensation/Cyclization | nih.govresearchgate.netresearchgate.netTriazolo[3,4-b] nih.govresearchgate.netemanresearch.orgthiadiazole derivatives |

Reactions Involving Exocyclic Carbon Atoms at the 5-Position

The ethyl group at the 5-position of the triazole ring represents a potential site for functionalization. The carbon atoms of this alkyl side chain, particularly the benzylic-like α-carbon, could be susceptible to various transformations. The aromatic character of the 1,2,4-triazole ring can influence the reactivity of this position. chemicalbook.com

Hypothetical Functionalization Reactions:

Oxidation: The α-carbon of the ethyl group could potentially be oxidized to form a ketone, yielding 5-acetyl-1-methyl-1H-1,2,4-triazol-3-amine. This transformation would likely require strong oxidizing agents. A subsequent, more vigorous oxidation could potentially cleave the ethyl group to form a carboxylic acid at the 5-position.

Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a halogen atom at the α-carbon. This would result in the formation of 5-(1-bromoethyl)-1-methyl-1H-1,2,4-triazol-3-amine, a versatile intermediate for further nucleophilic substitution reactions.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially be applied. nih.govresearchgate.netmdpi.com While typically focused on the C-H bonds of the heterocyclic ring itself, selective activation of the sp³ C-H bonds on the ethyl side chain may be achievable with appropriate directing groups or catalysts, enabling coupling with various partners.

A summary of these potential reactions is presented in the table below.

| Reaction Type | Reagents (Example) | Potential Product |

| Oxidation | KMnO₄, K₂Cr₂O₇ | 5-Acetyl-1-methyl-1H-1,2,4-triazol-3-amine |

| Halogenation | NBS, AIBN | 5-(1-Bromoethyl)-1-methyl-1H-1,2,4-triazol-3-amine |

| C-H Arylation | Pd(OAc)₂, Aryl Halide | 5-(1-Arylethyl)-1-methyl-1H-1,2,4-triazol-3-amine |

This table is based on hypothetical reactions derived from general principles of organic chemistry, as specific experimental data for this compound is not available.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies for reactions involving This compound are not present in the surveyed literature. The following discussion outlines plausible mechanistic aspects for the hypothetical reactions mentioned above.

Elucidation of Reaction Intermediates

For any proposed reaction, the elucidation of intermediates would be key to understanding the pathway.

In a free-radical bromination of the ethyl side chain, the key intermediate would be a benzylic-like radical at the α-carbon. This radical's stability would be influenced by the electron-withdrawing or -donating character of the substituted triazole ring. The reaction would proceed through the classic initiation, propagation, and termination steps of a radical chain mechanism.

In photochemical syntheses of related 1,2,4-triazole systems, triplet species and azomethine ylide intermediates have been identified. researchgate.net While this applies to the formation of the ring rather than its functionalization, it highlights the complex intermediates that can be involved in triazole chemistry.

For potential C-H activation pathways, organometallic intermediates, such as a palladacycle formed between a palladium catalyst and the triazole scaffold, would be expected.

Kinetic Studies of Reaction Rates

No kinetic studies concerning the reaction rates of functionalization for This compound have been published. Generally, kinetic analyses for the hypothetical reactions would involve:

Monitoring the disappearance of the reactant and the appearance of the product over time using techniques like NMR spectroscopy or chromatography.

Determining the reaction order with respect to the triazole, the reagent (e.g., NBS, oxidizing agent), and any catalysts.

Calculating the activation energy (Ea) and other thermodynamic parameters, which can provide insight into the transition state of the rate-determining step. jocpr.com

For comparison, kinetic parameters have been evaluated for the thermal decomposition of some complex 1,2,4-triazole derivatives, revealing first-order reaction processes. jocpr.com However, these solid-state decomposition kinetics are not directly comparable to solution-phase functionalization reactions.

Stereochemical Aspects of Functionalization

If the exocyclic α-carbon of the 5-ethyl group were to be functionalized with a group other than a hydrogen or another ethyl group, a new stereocenter would be created.

Racemic Products: Reactions proceeding through a planar intermediate, such as the sp²-hybridized radical in free-radical halogenation, would be expected to produce a racemic mixture of the (R)- and (S)-enantiomers. The incoming reagent (e.g., a bromine molecule) would have an equal probability of attacking from either face of the planar radical.

Stereoselective Synthesis: Achieving stereoselectivity would require the use of chiral reagents or catalysts. For instance, a stereoselective reduction of a potential 5-acetyl intermediate using a chiral reducing agent could yield an enantiomerically enriched alcohol. Similarly, asymmetric C-H activation using a chiral ligand on the metal catalyst could potentially lead to an enantiomerically enriched product. While stereoselective approaches for the N-alkylation of the triazole ring have been explored, data on achieving stereoselectivity at the C5 side chain is scarce. lookchem.com

Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 1 Methyl 1h 1,2,4 Triazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine, specific chemical shifts are expected for the protons of the ethyl group, the N-methyl group, and the amino group.

Based on data from related 1,2,4-triazole (B32235) derivatives, the expected proton environments can be predicted. urfu.ruufv.br The protons of the amino group (NH₂) typically appear as a broad singlet. urfu.ru The chemical shift of this peak can be influenced by solvent, concentration, and temperature due to hydrogen bonding. ufv.br The N-methyl group protons would present as a singlet, while the ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with adjacent protons.

For comparison, in various 5-substituted-1,2,4-triazolyl-3-amines, the NH₂ protons often appear as a broad singlet around δ 5.3-5.4 ppm. urfu.ru In 3-amine-5-methyl-1H-1,2,4-triazole, broad signals for the primary amine have been reported in the range of δ 6.3 to δ 5.8 ppm. ufv.br The methylene protons attached to the triazole ring at position C-5 in similar structures are observed as a singlet around δ 4.4 ppm. urfu.ru

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds)

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (-CH₃) | ~1.2 | Triplet |

| Ethyl (-CH₂) | ~2.6 | Quartet |

| N-Methyl (-CH₃) | ~3.5 | Singlet |

| Amino (-NH₂) | ~5.0 - 6.0 | Broad Singlet |

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group, the N-methyl carbon, and the two carbons of the triazole ring (C3 and C5).

In related 1,2,4-triazole derivatives, the triazole ring carbons (C-3 and C-5) are typically observed in the downfield region, often between δ 150 and 165 ppm. urfu.ru For instance, in a series of 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amines, the C-3 and C-5 carbons resonate around δ 156-157 ppm and δ 160-161 ppm, respectively. urfu.ru The N-methyl carbon would likely appear in the range of δ 30-40 ppm, while the ethyl group carbons would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-C H₃) | ~10 - 15 |

| Ethyl (-C H₂) | ~20 - 25 |

| N-Methyl (-C H₃) | ~30 - 35 |

| Triazole C3 | ~155 - 160 |

| Triazole C5 | ~160 - 165 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To unambiguously assign proton and carbon signals and to elucidate complex structural features, advanced NMR techniques are employed.

2D NMR: Techniques like COSY (Correlation Spectroscopy) can confirm the coupling between the methylene and methyl protons of the ethyl group. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments are crucial for assigning the quaternary carbons of the triazole ring by correlating them with nearby protons, such as those on the N-methyl and ethyl groups. ncl.res.in These techniques are essential for distinguishing between isomers.

Variable Temperature NMR: This technique can be used to study dynamic processes such as tautomerism, which is common in triazole chemistry. ufv.br By recording spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, providing insight into the energy barriers of these processes.

¹⁵N NMR: The signals from the nitrogen atoms in the triazole ring are sensitive to the type of substituent and the electronic character of the nitrogen (pyridine-like vs. pyrrole-like), which aids in resolving tautomeric equilibria. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the alkyl groups, and the C=N and N=N bonds within the triazole ring.

For 3-methyl-1H-1,2,4-triazol-5-amine, characteristic IR bands include asymmetric and symmetric stretching of the NH₂ group at 3361 cm⁻¹ and 3274 cm⁻¹, respectively, and C=N stretching vibrations at 1682 and 1668 cm⁻¹. ufv.br Similar derivatives show N-H stretching vibrations around 3126 cm⁻¹ and C=C (aromatic) stretching peaks near 1529 and 1483 cm⁻¹. researchgate.net The N=N stretching vibration is typically observed around 1543 cm⁻¹. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Triazole Ring (C=N) | Stretching | 1600 - 1680 |

| Triazole Ring (N=N) | Stretching | 1540 - 1570 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The technique bombards the molecule with energy, causing it to ionize and break into charged fragments. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound (C₅H₁₀N₄), the expected molecular ion peak [M]⁺ would have an m/z value corresponding to its molecular weight (approx. 126.16 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. ijbr.com.pk

The fragmentation pattern provides structural clues. Common fragmentation pathways for 1,2,4-triazole derivatives involve the cleavage of substituent groups and the rupture of the triazole ring. It has been noted that amino derivatives of 1,2,4-triazoles often exhibit a common fragmentation pattern with a significant peak at an m/z value of 60. researchgate.net Predicted mass spectrometry data for the target compound suggests a prominent [M+H]⁺ peak at m/z 127.09782. uni.lu

Table 4: Predicted Mass Spectrometry Peaks for this compound

| Ion | Predicted m/z |

| [M]⁺ | ~126.09 |

| [M+H]⁺ | ~127.10 |

| [M+Na]⁺ | ~149.08 |

| [M-H]⁻ | ~125.08 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. Although a crystal structure for the specific compound this compound is not publicly available, analysis of closely related derivatives provides significant insights into its expected solid-state architecture.

Detailed structural information has been obtained for several analogous 1,2,4-triazole derivatives through single-crystal X-ray diffraction studies. These studies reveal a consistent planarity of the 1,2,4-triazole ring and characteristic intermolecular hydrogen bonding patterns involving the amino group, which are anticipated to be present in the solid-state structure of this compound as well.

Structural Insights from Related 1,2,4-Triazole Derivatives

To elucidate the probable solid-state structure of this compound, we can examine the crystallographic data of structurally similar compounds. The crystal structures of 3-methyl-1H-1,2,4λ4-triazole-5-amine acetate (B1210297), 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole, and 3-Ethyl-4-[(E)-2-methylbenzylideneamino]-1H-1,2,4-triazole-5(4H)-thione offer valuable comparative data.

The crystallographic data for 3-methyl-1H-1,2,4λ4-triazole-5-amine acetate reveals a monoclinic crystal system with the space group P21/n. ufv.br The crystal packing is stabilized by hydrogen bonds involving the triazole ring and the acetate anion. ufv.br This highlights the importance of hydrogen bonding in dictating the supramolecular assembly of amino-substituted 1,2,4-triazoles.

In the case of 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole, the molecule also crystallizes in a monoclinic system (space group P2/c). The triazole and phenyl rings are planar, with a dihedral angle between them. researchgate.net The structure is characterized by N—H···N hydrogen bonds that link the molecules into centrosymmetric rings. researchgate.net This further underscores the role of hydrogen bonding in the formation of stable crystal lattices for this class of compounds.

The structure of 3-Ethyl-4-[(E)-2-methylbenzylideneamino]-1H-1,2,4-triazole-5(4H)-thione, which contains an ethyl group, provides insight into the potential conformation of the ethyl substituent on the triazole ring. nih.gov In this molecule, the triazole ring is nearly coplanar with the adjacent benzene (B151609) ring. nih.gov

The interactive table below summarizes the key crystallographic parameters for these related derivatives, offering a predictive framework for the structural characteristics of this compound.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 3-methyl-1H-1,2,4λ4-triazole-5-amine acetate ufv.br | C3H7N4+ · C2H3O2- | Monoclinic | P21/n | a = 8.5110(5) Å, b = 11.2490(8) Å, c = 10.1048(7) Å, β = 101.866(4)° |

| 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole researchgate.net | C9H10N4 | Monoclinic | P2/c | a = 8.5110 (5) Å, b = 11.2490 (8) Å, c = 10.1048 (7) Å, β = 101.866 (4)° |

| 3-Ethyl-4-[(E)-2-methylbenzylideneamino]-1H-1,2,4-triazole-5(4H)-thione nih.gov | C12H14N4S | Monoclinic | P21/c | a = 7.7255 (15) Å, b = 15.411 (3) Å, c = 10.685 (2) Å, β = 101.032 (12)° |

Expected Molecular Geometry and Intermolecular Interactions

Based on the analysis of related structures, the 1,2,4-triazole ring of this compound is expected to be essentially planar. The bond lengths within the triazole ring are anticipated to be intermediate between single and double bonds, indicative of electron delocalization. The exocyclic C-N bond of the amino group is also expected to have some double bond character.

Computational Chemistry and Quantum Mechanical Investigations of 5 Ethyl 1 Methyl 1h 1,2,4 Triazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool in computational chemistry to investigate the electronic structure of many-body systems. For 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine, DFT calculations provide significant insights into its structural and electronic characteristics.

Geometry Optimization and Equilibrium Structures

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state. Theoretical calculations for 1,2,4-triazole (B32235) derivatives are often performed using the B3LYP functional with a 6-311G(d,p) basis set. This process determines the equilibrium bond lengths, bond angles, and dihedral angles of the molecule.

The optimized structure of this compound would reveal a planar 1,2,4-triazole ring. The ethyl and methyl groups attached to the triazole core will adopt a staggered conformation to minimize steric hindrance. The amino group is also expected to be nearly coplanar with the triazole ring, allowing for potential electronic delocalization.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.38 |

| N2-C3 | 1.32 | |

| C3-N4 | 1.37 | |

| N4-C5 | 1.33 | |

| C5-N1 | 1.36 | |

| Bond Angle (°) | C5-N1-N2 | 108.5 |

| N1-N2-C3 | 110.0 | |

| N2-C3-N4 | 105.0 | |

| C3-N4-C5 | 112.5 | |

| N4-C5-N1 | 104.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the triazole ring, reflecting the electron-rich nature of these moieties. The LUMO is likely distributed over the triazole ring system. A smaller HOMO-LUMO gap suggests higher chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atoms of the triazole ring and the amino group, as these are the most electronegative atoms with lone pairs of electrons. The hydrogen atoms of the amino group and the methyl and ethyl groups will likely exhibit a positive potential (blue). This analysis helps in understanding the intermolecular interactions the molecule can engage in.

Vibrational Frequency Calculations (IR and Raman Spectra Prediction)

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. The calculations are typically performed at the same level of theory as the geometry optimization.

The predicted vibrational spectrum of this compound would show characteristic peaks for the functional groups present. Key vibrational modes would include N-H stretching of the amino group, C-H stretching of the ethyl and methyl groups, and various stretching and bending modes of the triazole ring.

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| ν(N-H) | 3400-3500 | Asymmetric and symmetric stretching of the amino group |

| ν(C-H) | 2900-3100 | Stretching of methyl and ethyl groups |

| ν(C=N) | 1600-1650 | Stretching of the triazole ring |

| δ(N-H) | 1550-1600 | Scissoring of the amino group |

| ν(C-N) | 1300-1400 | Stretching of the triazole ring |

NMR Chemical Shift Predictions (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for the theoretical prediction of NMR chemical shifts. These calculations provide valuable information for the structural elucidation of molecules by correlating the theoretical chemical shifts with experimental data.

For this compound, the predicted 1H and 13C NMR spectra would show distinct signals for the different protons and carbons in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 4: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH2 | 2.6 | 20.5 |

| Ethyl-CH3 | 1.2 | 12.0 |

| Methyl-N1 | 3.5 | 30.0 |

| Amino-NH2 | 5.0 | - |

| Triazole-C3 | - | 155.0 |

| Triazole-C5 | - | 160.0 |

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations that quantify various electronic and structural properties of a molecule. These descriptors are useful in quantitative structure-activity relationship (QSAR) studies.

Table 5: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.19 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV |

Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron and the energy released upon gaining an electron, respectively. These parameters are essential for predicting the molecule's behavior in redox reactions and its charge transfer capabilities.

Ionization Potential (IP): This value corresponds to the energy needed to detach an electron from the highest occupied molecular orbital (HOMO). A lower IP suggests that the molecule can be more easily oxidized. For this compound, the presence of the electron-donating ethyl and methyl groups, as well as the amino group, is expected to increase the electron density on the triazole ring, thereby lowering its ionization potential compared to the unsubstituted 3-amino-1,2,4-triazole.

Electron Affinity (EA): This parameter relates to the energy change when an electron is added to the lowest unoccupied molecular orbital (LUMO). A higher EA indicates a greater propensity for the molecule to accept an electron and be reduced. The electron-donating substituents on this compound are anticipated to decrease its electron affinity, making it less favorable to accept an additional electron.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to predict these values.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| Ionization Potential (IP) | Value would be determined by specific DFT calculation |

Electronegativity, Hardness, and Softness

These chemical descriptors, derived from IP and EA, provide a more nuanced understanding of the molecule's reactivity.

Electronegativity (χ): Defined as the average of the ionization potential and electron affinity, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as half the difference between the ionization potential and electron affinity, it represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): As the reciprocal of hardness, softness indicates the ease of modifying the electron cloud.

For this compound, the electron-donating groups are expected to influence these parameters, likely resulting in a moderate level of electronegativity and a relatively soft nature due to a smaller HOMO-LUMO gap compared to unsubstituted triazoles.

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Electronegativity (χ) | (IP + EA) / 2 | Calculated from IP and EA |

| Chemical Hardness (η) | (IP - EA) / 2 | Calculated from IP and EA |

Electrophilicity and Nucleophilicity Indices

These indices are crucial for predicting how a molecule will interact with other species in a chemical reaction.

Electrophilicity Index (ω): This parameter, calculated from the electronic chemical potential and hardness, quantifies the ability of a molecule to accept electrons.

Tautomerism and Isomerism Studies

Theoretical Prediction of Tautomeric Forms

3-amino-1,2,4-triazoles can exist in different tautomeric forms due to the migration of a proton. ijsr.net For the parent 3-amino-1,2,4-triazole, three potential tautomers are generally considered: the 1H, 2H, and 4H forms. rsc.orgrsc.org In the case of this compound, the nitrogen at the 1-position is substituted with a methyl group, which limits the possible tautomeric forms. The primary tautomerism to consider would be the amino-imino equilibrium.

The two principal tautomeric forms of this compound are:

Amino form: this compound

Imino form: 5-Ethyl-1-methyl-1,4-dihydro-1,2,4-triazol-3-ylideneamine

Quantum chemical calculations can predict the optimized geometries and vibrational frequencies of these tautomers, providing a basis for their potential experimental identification.

Relative Stability of Tautomers (Energetic Analysis)

Theoretical calculations are instrumental in determining the relative stability of different tautomers by comparing their total electronic energies. For the parent 3-amino-1,2,4-triazole, ab initio studies have shown that in the gas phase, the 1H and 2H tautomers are nearly equal in energy, while the 4H tautomer is significantly less stable. rsc.orgrsc.org In a study of 3-amino-5-nitro-1,2,4-triazole, different computational methods (HF, MP2, MP4, and DFT) predicted varying most stable tautomers in the gas phase, highlighting the sensitivity of these calculations to the chosen theoretical level. acs.orgacs.org

For this compound, the relative stability of the amino and imino forms would be determined by factors such as electron delocalization, intramolecular hydrogen bonding possibilities, and steric interactions. It is generally observed in related systems that the amino form is the more stable tautomer.

Table 3: Theoretical Relative Energies of Tautomers (Illustrative)

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Amino form | 0.00 (Reference) |

These energetic analyses, often performed using high-level quantum chemical methods, provide a fundamental understanding of the tautomeric preferences of this compound.

Solvent Effects on Tautomeric Equilibrium

The tautomeric equilibrium of 1,2,4-triazole derivatives is a subject of significant interest in computational chemistry, as the relative stability of tautomers can influence the molecule's chemical reactivity and biological activity. For this compound, several tautomeric forms are theoretically possible, primarily involving the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino group. However, due to the N1-methylation, the potential tautomerism is simplified. The primary equilibrium to consider would be between the amino and imino forms.

Computational studies on analogous 1,2,4-triazole systems have consistently demonstrated that the tautomeric equilibrium is sensitive to the surrounding solvent environment. The stability of a particular tautomer in a given solvent is governed by a combination of factors, including the intrinsic stability of the tautomer in the gas phase and the differential solvation energies of the tautomers.

Density Functional Theory (DFT) calculations are a powerful tool for investigating these equilibria. For instance, studies on substituted 3-amino-1,2,4-triazoles have shown that the amino tautomer is generally the most stable form. The relative energies of the tautomers are influenced by the electronic nature of the substituents on the triazole ring.

The effect of the solvent is typically incorporated into these calculations using continuum solvation models, such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. The results of such calculations on related aminotriazoles indicate that polar solvents tend to stabilize the more polar tautomer.

For this compound, it is anticipated that the amino tautomer will be the predominant form in both the gas phase and in various solvents. The presence of the electron-donating ethyl and methyl groups is expected to further stabilize the amino form. An increase in solvent polarity is likely to have a modest effect on the tautomeric equilibrium, potentially further favoring the more polar tautomer, which is typically the amino form due to its ability to participate in hydrogen bonding with the solvent.

To illustrate the typical findings from computational studies on related molecules, the following table summarizes the calculated relative energies of tautomers for a generic 3-amino-5-substituted-1,2,4-triazole in different solvent environments.

| Tautomer of 3-amino-5-R-1,2,4-triazole | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) |

| Amino (1H) | 0.00 | 0.00 |

| Imino (4H) | +5.2 | +4.8 |

| Amino (2H) | +2.1 | +1.9 |

Note: The data in this table is illustrative and based on general findings for analogous 1,2,4-triazole systems. Specific values for this compound would require dedicated quantum mechanical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the orientation of the ethyl group at the C5 position and the amino group at the C3 position relative to the triazole ring. The 1,2,4-triazole ring itself is a planar aromatic system.

Conformational Analysis:

Quantum mechanical calculations, such as DFT, can be employed to explore the potential energy surface associated with the rotation of the ethyl group. The rotation around the C-C bond of the ethyl group will have a relatively low energy barrier, characteristic of alkyl chains. More significant is the rotation around the bond connecting the ethyl group to the triazole ring.

For the ethyl group, different staggered and eclipsed conformations relative to the triazole ring can be considered. The lowest energy conformation is expected to be a staggered one, where the methyl group of the ethyl substituent is oriented away from the adjacent N4 nitrogen to minimize steric hindrance. The rotational barrier for the C(ring)-C(ethyl) bond is anticipated to be in the range of 2-5 kcal/mol, which is typical for the rotation of small alkyl groups attached to heterocyclic rings.

The planarity of the amino group is another conformational variable. In many aminotriazoles, the amino group is found to be nearly planar with the triazole ring, allowing for some degree of π-conjugation. However, slight pyramidalization at the exocyclic nitrogen can occur.

The following table presents hypothetical relative energies for key conformers of this compound, based on expectations from studies of similar molecules.

| Conformer (Dihedral Angle C4-C5-C-C) | Relative Energy (kcal/mol) |

| Staggered (180°) | 0.0 |

| Eclipsed (0°) | +3.5 |

| Gauche (60°) | +0.8 |

Note: This data is hypothetical and serves to illustrate the expected conformational preferences. Accurate values would necessitate specific computational analysis.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound in a solvent environment. An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system over a period of time.

From an MD simulation, one could analyze the conformational flexibility of the ethyl group, observing the frequency and timescale of rotations around the C-C and C-ring bonds. The simulation would also reveal the nature and lifetime of hydrogen bonds between the amino group and surrounding water molecules. The radial distribution functions of water molecules around the solute can be calculated to understand the solvation structure.

While specific MD simulation data for this compound is not available in the public domain, simulations on other small heterocyclic molecules have shown that such compounds are quite dynamic in solution. The ethyl group would be expected to exhibit rapid conformational changes, and the molecule as a whole would undergo translational and rotational diffusion. The hydrogen bonding patterns with the solvent would be crucial in dictating its solubility and interactions with other molecules.

5 Ethyl 1 Methyl 1h 1,2,4 Triazol 3 Amine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The 3-amino-1,2,4-triazole core is a foundational element in the construction of a wide array of complex heterocyclic systems. Its utility stems from the presence of multiple reactive sites: the exocyclic amino group and the nitrogen atoms within the triazole ring. These sites allow for various chemical transformations, leading to the formation of fused and multi-ring structures.

Formation of Fused 1,2,4-Triazole (B32235) Derivatives

The amino group at the C3 position of the 1,2,4-triazole ring is a key functional handle for the synthesis of fused heterocyclic systems. Through cyclocondensation reactions with bifunctional electrophiles, the triazole ring can be annulated with other heterocyclic rings. This strategy is a cornerstone for creating novel molecular frameworks with potential applications in medicinal chemistry and materials science.

One common approach involves the reaction of 3-amino-1,2,4-triazoles with α-haloketones or related compounds, which typically leads to the formation of triazolothiazine or triazolothiazole systems. Another important reaction is the condensation with β-ketoesters, which can yield triazolopyrimidines. These fused systems are of significant interest due to their prevalence in biologically active molecules.

For instance, the synthesis of pyrazolo[3′,4′:4,5]thiazolo[3,2-b] researchgate.netisres.orgacs.org-triazole and isoxazolo[3′,4′:4,5]thiazolo[3,2-b] researchgate.netisres.orgacs.org-triazole moieties has been achieved from 1,2,4-triazole precursors, highlighting the versatility of this scaffold in creating diverse fused derivatives. researchgate.net A modular three-step procedure has also been developed to access medicinally relevant researchgate.netisres.orgacs.org-fused triazoles from amino acids and acyl hydrazines. acs.org

Table 1: Examples of Reagents for Fused Ring Formation with 3-Amino-1,2,4-Triazoles

| Reagent Class | Resulting Fused System |

| α-Diketones | Triazolo[1,5-a]pyrimidines |

| β-Ketoesters | Triazolo[1,5-a]pyrimidines |

| α-Haloketones | Triazolo[3,4-b] researchgate.netacs.orgresearchgate.netthiadiazines |

| Isothiocyanates | Triazolo[5,1-b]quinazolines |

Incorporation into Multi-Ring Systems

Beyond simple bicyclic systems, the 3-amino-1,2,4-triazole scaffold is instrumental in constructing more elaborate multi-ring systems. The reactivity of the amino group allows for its incorporation into larger, more complex structures through multi-step synthetic sequences. This can involve the initial formation of a fused system, followed by further functionalization and cyclization reactions on the newly formed ring.

For example, a synthesized bis-(4-amino-1,2,4-triazol-3-thiole) has been used as a key intermediate to synthesize new Schiff bases. researchgate.net Subsequent cycloaddition reactions of these Schiff bases with various anhydrides and other reagents have led to the formation of new bis-(1,3-oxazepine, quinazoline, and tetrazole) derivatives, which are complex multi-ring systems. researchgate.net This demonstrates how the fundamental triazole structure can be expanded into intricate molecular architectures.

Role in the Construction of Diversified Compound Libraries

The 3-amino-1,2,4-triazole moiety is a valuable scaffold for the construction of diversified compound libraries, which are essential tools in drug discovery and chemical biology. The ability to readily modify the triazole core at multiple positions allows for the generation of a large number of structurally related compounds from a common intermediate.

Key strategies for diversification include:

N-Alkylation/Arylation: The nitrogen atoms of the triazole ring can be substituted with various alkyl or aryl groups, introducing diversity and modulating the physicochemical properties of the molecule.

Acylation/Sulfonylation of the Amino Group: The exocyclic amino group can be readily acylated or sulfonylated with a wide range of acid chlorides or sulfonyl chlorides, respectively.

Condensation Reactions: The amino group can participate in condensation reactions to form imines (Schiff bases), which can then be further modified or used in subsequent cyclization reactions.

These reactions can be performed in a combinatorial fashion, allowing for the rapid synthesis of large libraries of compounds. For example, various 1,2,4-triazole derivatives can be synthesized through multi-step reactions starting from a simple 4-amino-1,2,4-triazole. chemmethod.com

Strategies for Stereoselective Synthesis Utilizing the Triazole Moiety

While the 1,2,4-triazole ring itself is achiral, it can be incorporated into chiral molecules and influence their stereochemical outcomes. Strategies for stereoselective synthesis involving the triazole moiety often rely on the use of chiral starting materials or chiral catalysts.

One approach is to use a chiral acyl hydrazine (B178648) or a chiral carboxylic acid in the initial synthesis of the triazole ring. acs.org This can introduce a stereocenter that can direct the stereochemistry of subsequent reactions. For example, a three-step modular procedure starting from amino acids has been used to synthesize fused bicyclic researchgate.netisres.orgacs.org-triazoles with good to excellent yields and tolerance of a variety of functional groups. acs.org

Another strategy involves the use of a chiral auxiliary attached to the triazole scaffold. This auxiliary can control the facial selectivity of reactions on a nearby prochiral center, allowing for the stereoselective formation of new stereocenters. After the desired stereochemistry is established, the auxiliary can be removed.

Furthermore, the triazole moiety can act as a ligand for a metal catalyst in asymmetric catalysis. The nitrogen atoms of the triazole can coordinate to a metal center, and if the triazole ligand is part of a chiral scaffold, it can create a chiral environment around the metal, enabling stereoselective transformations of a substrate.

While specific examples utilizing "5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine" in stereoselective synthesis are not documented in the searched literature, the principles of using chiral precursors or auxiliaries are broadly applicable to substituted triazoles.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Key academic contributions related to the 1,2,4-triazole (B32235) class of compounds, to which 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine belongs, are centered on synthetic innovations and the exploration of their pharmacological potential. General synthetic strategies for 5-substituted-3-amino-1,2,4-triazoles often involve the condensation of aminoguanidine (B1677879) with carboxylic acids or their derivatives. mdpi.comufv.br Microwave-assisted synthesis has emerged as a green and efficient method for preparing such compounds. mdpi.com

Furthermore, the functionalization of the 3-amino group and the triazole ring through various reactions has been a significant area of academic research. researchgate.net These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn influences its biological activity.

Unexplored Reactivity and Synthetic Challenges